

# CAS number and molecular weight of 3-bromo-4-methylquinolin-2(1H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-bromo-4-methylquinolin-2(1H)-one

Cat. No.: B184049

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An In-Depth Technical Guide to **3-Bromo-4-methylquinolin-2(1H)-one**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-bromo-4-methylquinolin-2(1H)-one**, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. This document consolidates the available chemical data for **3-bromo-4-methylquinolin-2(1H)-one** and extrapolates potential biological activities and experimental approaches based on structurally related compounds. Due to the limited specific research on this particular molecule, this guide leverages data from analogous bromo-substituted quinolinones to provide a foundational resource for researchers.

## Chemical Identity and Properties

**3-Bromo-4-methylquinolin-2(1H)-one** is a halogenated derivative of 4-methylquinolin-2(1H)-one. The introduction of a bromine atom at the 3-position is expected to influence the molecule's electronic properties and biological activity.

Property	Value	Source
CAS Number	37778-22-6	[1]
Molecular Formula	C10H8BrNO	[1]
Molecular Weight	238.08 g/mol	Calculated
IUPAC Name	3-bromo-4-methylquinolin-2(1H)-one	[1]
Synonyms	3-bromo-4-methyl-1H-quinolin-2-one, 3-bromo-4-methylcarbostyrl	[1]

## Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis protocol for **3-bromo-4-methylquinolin-2(1H)-one** is not readily available in the reviewed literature, the synthesis of brominated quinolinones generally proceeds through the bromination of the corresponding quinolinone precursor.

### General Experimental Protocol for Bromination

A common method for the bromination of quinolin-4-ones involves the use of molecular bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.

Materials:

- 4-methyl-3,4-dihydro-2-(1H)-quinolone (starting material)
- Bromine (Br<sub>2</sub>) or N-bromosuccinimide (NBS)
- Glacial acetic acid

Procedure:

- Dissolve the 4-methyl-3,4-dihydro-2-(1H)-quinolone in glacial acetic acid.
- Slowly add a solution of bromine in acetic acid to the stirred solution at room temperature.[2]

- Continue stirring for a designated period (e.g., 2 hours) to allow the reaction to proceed.<sup>[2]</sup>
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product can be isolated by precipitation (e.g., by pouring into water) and purified by recrystallization.

## Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on related structures, the following spectral characteristics can be anticipated:

- <sup>1</sup>H NMR: Signals corresponding to the aromatic protons of the quinolinone core and a singlet for the methyl group. The chemical shifts will be influenced by the bromine substituent.
- <sup>13</sup>C NMR: Resonances for the carbonyl carbon, the carbon bearing the bromine, the methyl carbon, and the aromatic carbons.
- IR Spectroscopy: Characteristic absorption bands for the N-H bond, the C=O (amide) group, and C-Br bond.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

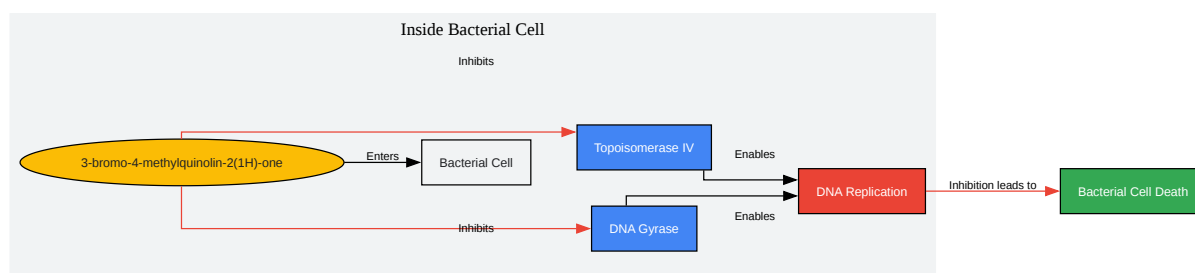
## Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of **3-bromo-4-methylquinolin-2(1H)-one** is limited. However, the quinolinone scaffold is a "privileged structure" in drug discovery, and its derivatives have demonstrated a broad spectrum of pharmacological effects.<sup>[3][4]</sup>

## Anticipated Antimicrobial Activity

Quinolones are well-known for their antibacterial properties, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.<sup>[3][5]</sup> The specific

substitution pattern on the quinolinone ring is critical for the potency and spectrum of activity.[3] The presence of a halogen, such as bromine, can modulate these properties.

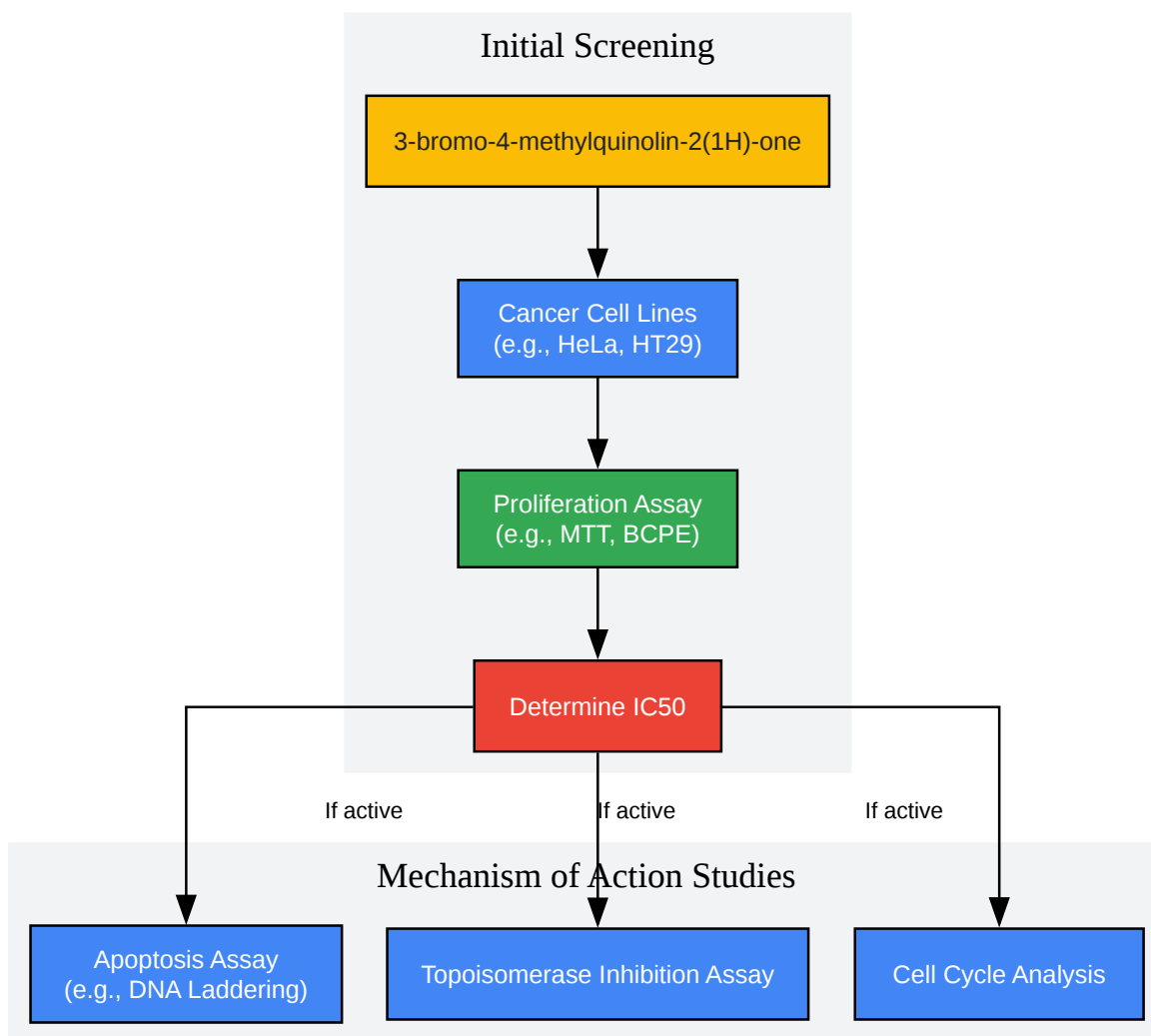


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Caption: Putative mechanism of antimicrobial action for quinolinone compounds.

## Potential Anticancer Activity

The quinoline and quinolinone cores are present in several anticancer agents.[3] Their mechanisms of action can be diverse, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[3] Brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[6] Some fluoroquinolones have been shown to inhibit topoisomerase II, an enzyme involved in cancer cell growth.[4]



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Caption: Experimental workflow for evaluating anticancer potential.

## Future Directions

The information presented in this guide suggests that **3-bromo-4-methylquinolin-2(1H)-one** is a compound of interest for further investigation. Future research should focus on:

- Developing and optimizing a robust synthesis protocol.
- Conducting comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.

- Screening for biological activity against a panel of bacterial strains and cancer cell lines.
- If activity is observed, performing detailed mechanism of action studies to identify the molecular targets.

This foundational work will be crucial in determining the therapeutic potential of **3-bromo-4-methylquinolin-2(1H)-one** and its derivatives.

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## References

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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